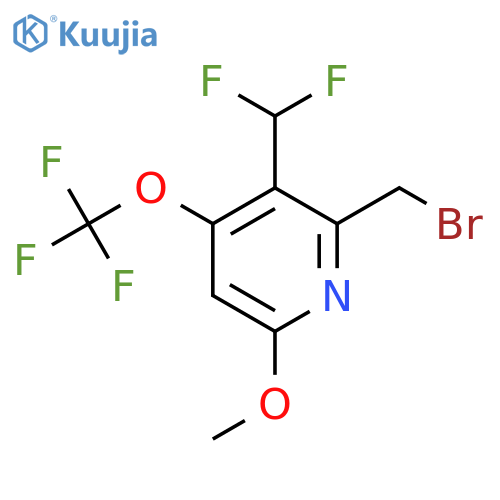Cas no 1805916-44-2 (2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine)

1805916-44-2 structure
商品名:2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine
CAS番号:1805916-44-2
MF:C9H7BrF5NO2
メガワット:336.053399324417
CID:4813312
2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C9H7BrF5NO2/c1-17-6-2-5(18-9(13,14)15)7(8(11)12)4(3-10)16-6/h2,8H,3H2,1H3
- InChIKey: DMJABLBYRAUYJB-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(F)F)=C(C=C(N=1)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 266
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 31.4
2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085227-1g |
2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine |
1805916-44-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
1805916-44-2 (2-(Bromomethyl)-3-(difluoromethyl)-6-methoxy-4-(trifluoromethoxy)pyridine) 関連製品
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
